molecular formula C30H28N8Ru B13127515 Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium

Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium

Cat. No.: B13127515
M. Wt: 601.7 g/mol
InChI Key: WOANZSVJTYYSGD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C30H28N8Ru

Molecular Weight

601.7 g/mol

IUPAC Name

pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium

InChI

InChI=1S/2C10H8N2.2C5H6N2.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;/h2*1-8H;2*1-4H,(H2,6,7);

InChI Key

WOANZSVJTYYSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Ru]

Origin of Product

United States

Preparation Methods

Pyridin-4-amine and 2-pyridin-2-ylpyridine Ligands

  • Pyridin-4-amine is typically prepared via amination of 4-halopyridines or by reduction of 4-nitropyridine derivatives. This ligand serves as a monodentate or bridging nitrogen donor in coordination chemistry.
  • 2-pyridin-2-ylpyridine (also known as 2,2'-bipyridine derivatives) is synthesized through cross-coupling reactions such as Suzuki or Stille coupling between pyridine derivatives or via condensation routes. This bidentate ligand strongly coordinates to ruthenium centers through its nitrogen atoms.

Ruthenium Complex Formation

General Synthetic Routes

Ruthenium complexes with these ligands are generally prepared by ligand substitution reactions starting from ruthenium precursors such as RuCl2(PPh3)3, Ru3(CO)12, or preformed ruthenium polypyridyl complexes.

  • Method A: Ligand Exchange with RuCl2(PPh3)3

    The reaction involves refluxing RuCl2(PPh3)3 with the desired ligand in solvents like toluene or dichloromethane, often under inert atmosphere, leading to coordination of the pyridine-based ligands to the ruthenium center. For example, reaction with 2-pyridin-2-ylpyridine derivatives yields complexes such as [Ru(L)(PPh3)Cl2], where L is the bidentate ligand.

  • Method B: Reaction with Ru3(CO)12

    Treating Ru3(CO)12 with pyridine-alkoxide or pyridine-based ligands in refluxing xylene or other high-boiling solvents leads to trinuclear or mononuclear ruthenium carbonyl complexes. The carbonyl ligands remain terminally coordinated, as evidenced by IR absorption bands near 1900–1950 cm^-1.

  • Method C: One-Pot Synthesis

    A single-pot approach involves mixing RuCl2(PPh3)3, the pyridine ligand, and diphosphine ligands such as 1,4-bis(diphenylphosphino)butane (dppb) in toluene under reflux. This method yields cis- or trans-isomers of RuCl2(dppb)(aminopyridine) complexes with moderate to high yields.

Detailed Preparation Protocols and Conditions

Step Reagents & Conditions Description & Notes Reference
1 Synthesis of ligand (e.g., 2-pyridin-2-ylpyridine) via cross-coupling or condensation Purification by recrystallization or column chromatography; NMR and elemental analysis confirm structure
2 Reaction of RuCl2(PPh3)3 with ligand in toluene, reflux 20 h Results in substitution of PPh3 ligands by pyridine-based ligand; inert atmosphere recommended to avoid oxidation
3 Isolation of complex by precipitation and vacuum filtration Complexes usually precipitate as bright solids; washing removes impurities
4 Characterization by NMR, IR, elemental analysis, and X-ray crystallography IR bands for Ru-CO (~1900 cm^-1) or Ru-N coordination observed; NMR shifts confirm ligand environment

Research Findings on Complex Properties Related to Preparation

  • Photophysical and Electrochemical Effects of Ligand Substitution

    Studies show that substituents on pyridine rings, particularly electron-donating or withdrawing groups, significantly influence the photophysical properties of ruthenium complexes. For example, complexes with 2,6-di(pyridin-2-yl)pyrimidine ligands exhibit red-shifted emissions and longer excited-state lifetimes compared to terpyridine analogs.

  • Catalytic Activity Correlated with Preparation

    Ruthenium complexes prepared with aminopyridine ligands demonstrate high catalytic activity in transfer hydrogenation reactions. The cis and trans isomers formed during preparation show different reactivities and stabilities, with isomerization kinetics influenced by ligand electronic effects.

  • Coordination Behavior and Oxidation

    Schiff base ligands derived from pyridine-2-carboxaldehyde react with ruthenium(II) centers, sometimes undergoing oxidation of azomethine bonds during complexation. The steric bulk and reaction conditions during preparation affect the coordination mode and resulting complex geometry.

Representative Data Table: Selected Ruthenium Complexes with Pyridine-Based Ligands

Complex ID Ligand Type Ruthenium Precursor Solvent & Conditions Yield (%) Key Characterization Features Notes
Ru(L2)(PPh3)Cl2 2-(pyridin-2-ylmethyl)-bipyridine with -OH RuCl2(PPh3)3 CH2Cl2, reflux, 20 h 65-75 NMR shifts at 5.5–6.1 ppm (methyne), IR CO stretch at 1906-1950 cm^-1 Catalytic transfer hydrogenation active
Ru3(CO)8(L1)2 Pyridine-alkoxide ligands (L1) Ru3(CO)12 Reflux xylene 60-80 IR CO bands ~1900 cm^-1, 13C NMR methyne at 85-92 ppm Trinuclear cluster complexes
cis-RuCl2(dppb)(ampy-Cl) 4-chloro-2-aminomethylpyridine RuCl2(dppb)(PPh3) Toluene, reflux, 20 h ~70 NMR, UV-Vis, X-ray confirmed cis isomer Isomerization to trans isomer studied
Ru(bpy)2(py-COO)+ Pyridine-2-carboxylate Schiff base cis-[Ru(bpy)2Cl2] Room temp, dark, short reaction Moderate X-ray: Ru-N and Ru-O bond lengths ~2.02-2.09 Å Azomethine oxidation during coordination

Summary of Preparation Methods

  • The preparation of ruthenium complexes with Pyridin-4-amine and 2-pyridin-2-ylpyridine ligands typically involves ligand synthesis followed by coordination to ruthenium precursors under reflux in organic solvents.
  • Reaction conditions such as temperature, solvent, and atmosphere critically influence the yield and purity.
  • Characterization techniques including NMR, IR spectroscopy, elemental analysis, and X-ray crystallography are essential to confirm structure and coordination mode.
  • Ligand modifications and substituent effects during preparation impact the photophysical, electrochemical, and catalytic properties of the final ruthenium complexes.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered oxidation states of ruthenium .

Scientific Research Applications

It appears that the query is asking for a detailed report on the applications of Pyridin-4-amine, 2-pyridin-2-ylpyridine, and Ruthenium, including data, case studies, research findings, and insights from verified sources. However, the search results provided do not offer specific information on the combined applications of these three compounds. Instead, the search results discuss pyridine and ruthenium complexes separately or in combination with other compounds.

Here's what can be gathered from the search results regarding pyridine, pyridinyl, and ruthenium complexes:

Pyridine and its applications:

  • Structure and Synthesis: Pyridine was initially isolated from picoline in 1846, with its structure determined later . Various methods exist for synthesizing pyridine compounds, which are explored for their antimicrobial and antiviral activities .
  • Antimicrobial Properties: Pyridine compounds have demonstrated inhibitory properties against bacterial strains such as S. aureus, E. coli, and B. subtilis, as well as antifungal agents like Aspergillus oryzae and Aspergillus fumigates .
  • Clinical Diversity: Pyridine scaffolds have significant clinical diversity and are used to synthesize compounds with anticancer activity against human prostatic adenocarcinoma, adenocarcinomic human alveolar basal epithelial, and human colorectal carcinoma cell lines .
  • Triazolopyridines (TPs): These have applications in medicine and pharmaceuticals, including receptor-ligand interactions, acting as 11β-HSD1 inhibitors, histone demethylase activators, adenosine receptor antagonists, and antiproliferative inhibitors of tubulin polymerization . They may also react with glutamate receptors, potentially leading to drugs for psychiatric diseases .

Ruthenium Complexes and their applications:

  • Catalysis: Ruthenium(II) complexes, including those with ampy (2-(aminomethyl)pyridine) ligands, are used as catalysts for transfer hydrogenation in the reduction of ketones, showing high rates and yields .
  • Photophysical Studies: Ruthenium(II) complexes of polypyridine ligands are studied for their photophysical properties and potential application in molecular switches .
  • Near-Infrared Phosphorescence: A novel ruthenium(II) complex with a pyridyl-1,2-azaborine chelator (azab-py) exhibits near-infrared phosphorescence . These complexes could be expanded for use in sensing or optoelectronic applications .
  • Spectroscopy: Ruthenium(II) bis(2,2′-bipyridine) complexes of 2,5-di(pyridin-2-yl)pyrazine are investigated using Raman spectroscopy to determine the location of excited metal to ligand charge transfer states .
  • Tripyridylamine Complexes: Ruthenium complexes with tripyridylamine ligands have been synthesized and studied .

Mechanism of Action

The mechanism of action of pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium involves its interaction with molecular targets such as DNA and proteins. The ruthenium center can coordinate with nucleophilic sites on DNA, leading to the formation of stable adducts that interfere with DNA replication and transcription. Additionally, the compound can interact with proteins, altering their structure and function .

Comparison with Similar Compounds

Pyridin-4-amine

Pyridin-4-amine (4-aminopyridine) is a pyridine derivative with an amino group at the 4-position. Its structure enables hydrogen bonding and electronic interactions, making it valuable in medicinal chemistry. Derivatives of Pyridin-4-amine, such as 4-methylpyridin-2-amine, have been synthesized as inhibitors for enzymes like inducible nitric oxide synthase . Substitutions on the amino group significantly influence biological activity; for example, N6-benzyl-substituted imidazopyridines exhibit Toll-like receptor 7 (TLR7) agonistic activity, while acylated derivatives lose potency .

2-Pyridin-2-ylpyridine (2,2'-Bipyridine)

2-Pyridin-2-ylpyridine, commonly known as 2,2'-bipyridine (bpy), is a bidentate ligand that coordinates to metal centers via its two nitrogen atoms. It is a cornerstone in coordination chemistry, forming stable complexes with transition metals like ruthenium. For instance, [Ru(bpy)₃]²⁺ is a well-studied octahedral complex with strong visible-light absorption, utilized in photovoltaics and catalysis .

Ruthenium Complexes

Ruthenium complexes, particularly those with polypyridyl ligands like bpy, exhibit unique photophysical and catalytic properties. For example, [Ru(bpy)₂(phen-5-NH₂)]²⁺ (phen = phenanthroline) is used in electrochemiluminescence assays . These complexes are synthesized via coordination chemistry, often involving ligand substitution or redox reactions . Ruthenium catalysts, such as those with 1-(pyridin-2-yl)methanamine (Pyme) ligands, demonstrate high efficiency in asymmetric transfer hydrogenation of ketones .

Comparison with Similar Compounds

Structural and Functional Comparison

Property Pyridin-4-amine 2-Pyridin-2-ylpyridine Ruthenium Complexes
Key Functional Groups Primary amine (-NH₂) Two pyridine rings (N donors) Octahedral Ru²⁺ with bpy ligands
Coordination Ability Weak (monodentate) Strong (bidentate) Central metal in coordination
Electronic Properties Electron-donating NH₂ group π-conjugated system Metal-to-ligand charge transfer
Bioactivity Enzyme inhibition Limited (non-bioactive alone) Luminescence, catalysis

Structural Insights :

  • Pyridin-4-amine derivatives, such as 1-benzyl-2-butyl-imidazopyridin-4-amine, rely on the amino group for TLR7 binding .
  • Bpy’s rigidity and conjugation stabilize Ru complexes, enabling applications in light-driven processes .
  • Ruthenium complexes like [Ru(bpy)₃]²⁺ exhibit tunable redox properties, critical for catalytic cycles .

Table 1: Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Characterization
Pyridin-4-amine derivative 466–545 268–287 ¹H NMR (δ 6.5–8.2 ppm)
Ru(bpy)₃ 877.5 >300 (decomposes) UV-Vis (λₘₐₓ = 450 nm)
cis-[Ru(bpy)₂Cl₂]·2H₂O 520.38 Not reported IR (ν Ru-N = 650 cm⁻¹)

Table 2: Functional Performance

Compound Application Key Finding Reference
N6-Benzyl-imidazopyridine TLR7 agonist EC₅₀ = 0.3 µM (vs. inactive acyl derivatives)
[Ru(bpy)₃]²⁺ Dye-sensitized solar cells Power conversion efficiency = 11%
Ru-Pyme catalyst Transfer hydrogenation TOF = 12,000 h⁻¹; enantioselectivity >99% ee

Research Findings and Trends

  • Pyridin-4-amine: Modifications at the amino group (e.g., benzyl vs. methyl) drastically alter bioactivity, highlighting structure-activity relationships .
  • Bpy vs. Phenanthroline : Ru complexes with phenanthroline ligands exhibit stronger luminescence but lower catalytic activity than bpy analogues .
  • Ru vs. Ir Complexes : Ru polypyridyl complexes are more cost-effective for large-scale applications, while Ir systems offer higher photostability .

Biological Activity

The compound pyridin-4-amine; 2-pyridin-2-ylpyridine; ruthenium represents a class of ruthenium complexes that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of these complexes, focusing on their antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of Ruthenium Complexes

Ruthenium complexes are increasingly being explored as alternatives to traditional platinum-based chemotherapeutics due to their unique properties, including lower toxicity and the ability to overcome drug resistance in cancer cells. The incorporation of pyridine derivatives into ruthenium complexes enhances their biological activity by facilitating interactions with cellular targets.

  • Cytotoxicity : Studies have shown that certain ruthenium complexes exhibit significant cytotoxic effects against various cancer cell lines. For example, complexes such as Ru-2a , Ru-4 , Ru-6 , and Ru-8 demonstrated IC50 values ranging from 0.9 to 9 µM in ovarian cancer cell lines (A2780 and ID8), comparable to or lower than those of cisplatin (IC50 values of 0.1–28 µM) .
  • Reactive Oxygen Species (ROS) Production : The cytostatic activity of these complexes is associated with the production of reactive oxygen species, which induce oxidative stress leading to apoptosis in cancer cells .
  • Cooperative Binding : Ruthenium complexes appear to bind cooperatively to unidentified cellular targets, enhancing their biological effectiveness .

Case Studies

  • Study on Ovarian Cancer : A study assessed the cytotoxic effects of various ruthenium complexes on A2780 human ovarian carcinoma cells using MTT and SRB assays. The results indicated that these complexes significantly reduced cell viability compared to control groups, with no adverse effects on non-transformed human skin fibroblasts, highlighting their selective toxicity towards cancer cells .
  • Photodynamic Therapy (PDT) : Some ruthenium complexes have been developed for photodynamic therapy applications. For instance, a Ru(II) complex showed high cytotoxicity under specific light irradiation conditions, indicating its potential as a photoactivated chemotherapy agent .

Antimicrobial Activity

Ruthenium complexes also exhibit promising antibacterial and anti-biofilm activities.

  • Biofilm Disruption : Certain ruthenium complexes have been evaluated for their ability to disrupt biofilms formed by pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. These complexes demonstrated enhanced anti-biofilm activity compared to their corresponding ligands .
  • Oxidative Stress Induction : Similar to their antitumor activity, the antimicrobial effects may also be linked to ROS production, which can damage bacterial cell structures and inhibit growth.

Case Studies

  • Evaluation Against Bacterial Strains : A study tested three different ruthenium complexes against biofilm-forming bacteria, revealing that at a concentration of 1 mM, the ruthenium compounds exhibited superior anti-biofilm activity compared to the ligands alone .

Comparative Analysis of Biological Activity

CompoundBiological ActivityIC50 (µM)Target Cells
Ru-2aAntitumor0.9A2780 (Ovarian Cancer)
Ru-4Antitumor3.5A2780 (Ovarian Cancer)
Ru-6Antitumor6.0ID8 (Ovarian Cancer)
Ru-8Antitumor9.0ID8 (Ovarian Cancer)
Ru ComplexesAntimicrobial1 mME. coli, S. aureus

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